molecular formula C17H15FN2O3 B2848740 ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-55-7

ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No. B2848740
CAS RN: 339013-55-7
M. Wt: 314.316
InChI Key: FYCGQXKYDSAHRR-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds which are important in a variety of fields including pharmaceuticals and dyes .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the benzimidazole ring can potentially form coordination bonds with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring, the fluorobenzyl group, and the ethyl ester group would all contribute to its properties. For instance, the fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the compound’s polarity and reactivity .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for benzimidazole derivatives, there could be many possible directions for future research. These could include exploring its potential uses in pharmaceuticals, materials science, or as a ligand in coordination chemistry .

properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-9-4-3-8-14(15)19(16(20)21)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCGQXKYDSAHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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